molecular formula C13H18N2O2 B7630521 2-(Oxan-4-ylamino)-2-phenylacetamide

2-(Oxan-4-ylamino)-2-phenylacetamide

Cat. No. B7630521
M. Wt: 234.29 g/mol
InChI Key: IWGHNMTXOCBLDH-UHFFFAOYSA-N
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Description

2-(Oxan-4-ylamino)-2-phenylacetamide, also known as OAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OAPA is a member of the amide family of compounds and is characterized by its unique chemical structure, which consists of a phenyl group attached to an oxan-4-ylamino group via a carbonyl linkage.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reversible inhibition of acetylcholinesterase. 2-(Oxan-4-ylamino)-2-phenylacetamide binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic neurotransmission.
Biochemical and Physiological Effects:
2-(Oxan-4-ylamino)-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, 2-(Oxan-4-ylamino)-2-phenylacetamide has been shown to modulate the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. 2-(Oxan-4-ylamino)-2-phenylacetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Oxan-4-ylamino)-2-phenylacetamide in laboratory experiments is its high potency as an acetylcholinesterase inhibitor. This allows for the use of lower concentrations of 2-(Oxan-4-ylamino)-2-phenylacetamide, which can reduce the risk of non-specific effects or toxicity. However, one limitation of using 2-(Oxan-4-ylamino)-2-phenylacetamide is its relatively short half-life, which may require frequent dosing or continuous infusion in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(Oxan-4-ylamino)-2-phenylacetamide. One area of interest is the development of new analogs or derivatives of 2-(Oxan-4-ylamino)-2-phenylacetamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(Oxan-4-ylamino)-2-phenylacetamide, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 2-(Oxan-4-ylamino)-2-phenylacetamide.

Synthesis Methods

The synthesis of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reaction of 4-aminooxan-2-one with phenylacetyl chloride in the presence of a base catalyst, such as triethylamine. The reaction proceeds via an acylation mechanism, which results in the formation of 2-(Oxan-4-ylamino)-2-phenylacetamide as the final product. The purity of 2-(Oxan-4-ylamino)-2-phenylacetamide can be improved through recrystallization or chromatography techniques.

Scientific Research Applications

2-(Oxan-4-ylamino)-2-phenylacetamide has been widely used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience. 2-(Oxan-4-ylamino)-2-phenylacetamide is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-(Oxan-4-ylamino)-2-phenylacetamide increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

properties

IUPAC Name

2-(oxan-4-ylamino)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-13(16)12(10-4-2-1-3-5-10)15-11-6-8-17-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGHNMTXOCBLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-ylamino)-2-phenylacetamide

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